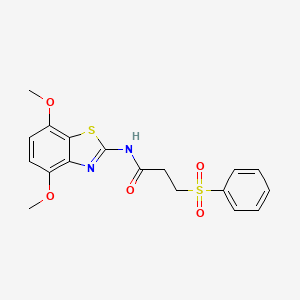

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzenesulfonyl group, a benzothiazole ring, and a propanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine or triethylamine.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a suitable amine and an activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles or sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting specific enzymes or pathways involved in tumor growth. Investigations into the mechanism of action of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide are ongoing to elucidate its potential as an anticancer drug.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic processes. Studies on its binding affinity to target enzymes can provide insights into its therapeutic potential.

Biochemical Research

- Protein Interaction Studies : The ability of this compound to interact with proteins and nucleic acids is crucial for understanding its biological effects. Research focusing on these interactions can reveal important information regarding its mechanism of action.

- Receptor Modulation : Investigating the compound's effects on receptor activity can help identify its role in modulating physiological responses, which is essential for drug development.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study 2: Enzyme Binding Studies

Binding assays have been conducted to evaluate the interaction between this compound and target enzymes such as kinases and proteases. Preliminary results suggest a high binding affinity, indicating potential as a lead compound for further drug development.

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Material Science: The compound’s properties, such as its electronic structure or photophysical characteristics, may be exploited to achieve desired effects in materials applications.

Comparación Con Compuestos Similares

Similar Compounds

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide: Similar structure but with one less methoxy group.

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of both the benzenesulfonyl and dimethoxybenzothiazole moieties, which may confer distinct chemical and biological properties

Actividad Biológica

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered attention due to its unique molecular structure and potential biological activities. The compound features a benzenesulfonyl group , a benzothiazole ring , and dimethoxy substituents , which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C25H24N2O5S with a molecular weight of approximately 528.1 g/mol. The structural characteristics are essential for understanding its interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Benzenesulfonyl Group | Enhances solubility and bioavailability |

| Benzothiazole Ring | Known for diverse biological activities |

| Dimethoxy Substituents | Modulate electronic properties and receptor interactions |

Synthesis

The synthesis of this compound typically involves multiple steps, including the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde followed by coupling with benzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The final product is purified through recrystallization or chromatography .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity while the sulfonamide group enhances binding affinity and specificity .

Antioxidant Activity

Research indicates that analogs of this compound exhibit strong antioxidant efficacy. For instance, in studies involving cellular models like B16F10 melanoma cells, certain analogs were shown to effectively inhibit melanin production by targeting intracellular tyrosinase activity . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that while some analogs maintain cell viability at concentrations up to 20 µM, others exhibit concentration-dependent cytotoxic effects. Notably, certain compounds displayed significant cytotoxicity even at lower concentrations (2.5 µM), indicating the need for careful dosage management in therapeutic applications .

Case Studies

- Inhibition of Tyrosinase : Analog studies revealed that compounds similar to this compound can inhibit tyrosinase activity in vitro. In experiments with B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone), these compounds reduced the stimulated tyrosinase activity significantly compared to controls .

- Antioxidant Efficacy : In another study evaluating antioxidant properties, certain derivatives showed comparable efficacy to established antioxidants like kojic acid in reducing oxidative stress markers in cellular models .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-27(22,23)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSFOIPGMWPZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.